Melezitose is a non-reducing trisaccharide composed of two glucose units and one fructose unit. It is naturally found in honeydew, a sugary excretion produced by phloem-feeding insects of the order Hemiptera, primarily aphids and scale insects. [, , , ] Melezitose is not present in the phloem sap itself, but is synthesized within the gut of these insects. [, ] Its presence in honeydew honey can lead to problems for beekeepers, as it crystallizes quickly, causing economic losses. [] Melezitose can also be detrimental to bees, as it is difficult for them to digest and can accumulate in the hindgut, causing a condition known as ‘honeydew flow disease’. []
2.1 Biological Synthesis: Melezitose is synthesized in the gut of certain Hemipteran insects, primarily aphids and scale insects, by specific enzymes that utilize sucrose as a substrate. [, , , ] The synthesis is thought to be a response to high osmolality in the phloem sap of host plants, particularly in conditions of water stress. [, ]
2.2 Chemical Synthesis:Melezitose can also be synthesized chemically through the hydrolysis of raffinose using cation exchange membranes loaded with H+ ions. This method produces equimolar quantities of fructose and melezitose. []
2.3 Enzymatic Synthesis:Metschnikowia reukaufii, a yeast species commonly found in floral nectaries, possesses glucosyltransferase activity that can efficiently produce isomelezitose (an isomer of melezitose) from sucrose. []
Melezitose can undergo hydrolysis, breaking down into its constituent monosaccharides. [, ] This hydrolysis can be catalyzed by enzymes, such as melezitase, found in certain yeast species. [, ] Melezitose is also known to undergo thermochemical degradation when heated, which breaks it down into other sugar molecules. [, ]
5.1 In Insects: Melezitose is believed to play a role in regulating gut osmolality in aphids that are tended by ants, reducing the osmotic pressure created by high sucrose concentrations in the phloem sap. [, ]
5.2 In Ant-Aphid Mutualism: Melezitose acts as a signal sugar for ants, indicating the presence of abundant and nutritious honeydew, attracting ants to tend the aphids and protect them from predators. [, , , ]
5.3 In Honeybees: Melezitose is poorly digestible by honeybees due to the lack of efficient enzymatic pathways for its breakdown. This leads to its accumulation in the hindgut, causing digestive problems and contributing to honeydew flow disease. []
Melezitose is a white, crystalline solid that is soluble in water. [] It has a relatively high melting point (148 °C) compared to other sugars implicated in cotton stickiness, like trehalulose. [] Melezitose is a non-reducing sugar due to the involvement of the anomeric carbons of all three sugar units in the glycosidic bonds. [] This means it does not react with Benedict's reagent or Fehling's solution, commonly used for detecting reducing sugars. []
7.1 Entomological Research: Melezitose is used as a marker to study ant-aphid mutualisms, as its presence in honeydew can indicate the level of ant attendance and the nutritional value of honeydew for ants. [, , , ]
7.2 Ecological Research: Melezitose serves as a potential indicator of environmental stress on plants, as its production by aphids is linked to high osmolality in the phloem sap, often caused by water stress. []
7.3 Agricultural Research: Melezitose content in honeydew can be used to predict the risk of cotton stickiness, a problem affecting cotton processing, caused by honeydew contamination. [, ]
7.4 Food Science: Melezitose is a naturally occurring sugar in honey, particularly honeydew honey. Its presence influences the crystallization properties and texture of honey. [, ]
7.5 Cryopreservation:Melezitose has been investigated as a potential cryoprotective agent for preserving biological materials, including mouse sperm, during freezing and storage. []
7.6 Biological Control Agent Preservation:Research suggests that isomelezitose, an isomer of melezitose, can act as an effective osmoprotectant for preserving the viability and activity of biological control agents during drying and storage. []
7.7 Yeast Metabolism Studies: Melezitose assimilation by different yeast species is used to understand their metabolic capabilities and enzyme activities, particularly the presence of the enzyme melezitase. [, ]
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